tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate typically involves the reaction of 5-methoxypyridin-3-ylmethanol with tert-butyl isocyanate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Formation of 5-hydroxypyridin-3-yl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is used as a building block in the synthesis of more complex organic molecules . It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets . It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of related molecules .
Medicine: Research focuses on their use as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its role as an intermediate in the synthesis of agrochemicals and pharmaceuticals is of particular interest .
Mechanism of Action
The mechanism of action of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s structure allows it to bind to active sites, modulating the activity of these targets . The exact pathways and molecular interactions depend on the specific derivative and its application .
Comparison with Similar Compounds
- tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
- tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate
- tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate
- tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate
- tert-Butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamate
Uniqueness: tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
tert-butyl N-[(5-methoxypyridin-3-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-7-9-5-10(16-4)8-13-6-9/h5-6,8H,7H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVFFEIBBYVREZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CN=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673827 | |
Record name | tert-Butyl [(5-methoxypyridin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105675-60-2 | |
Record name | tert-Butyl [(5-methoxypyridin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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